Cas no 5488-58-4 (2H-1-Benzopyran-6-ol,3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-)

2H-1-Benzopyran-6-ol,3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- structure
5488-58-4 structure
Product Name:2H-1-Benzopyran-6-ol,3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
CAS No:5488-58-4
MF:C27H46O2
MW:402.652948856354
CID:353409
PubChem ID:586537
Update Time:2025-04-19

2H-1-Benzopyran-6-ol,3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-6-ol,3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
    • 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
    • J816.832F
    • .DELTA.-TOCOPHEROL, DL-
    • Q27295661
    • SCHEMBL2908170
    • DL-delta-tocopherol
    • (+/-)-.DELTA.-TOCOPHEROL
    • 5488-58-4
    • 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-ol
    • 6-Chromanol, 2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
    • 2H-1-benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-
    • GZIFEOYASATJEH-UHFFFAOYSA-N
    • 2,8-di-methyl-2-(4,8,12-trimethyl tridecyl)-6-chromanol
    • delta-Tocopherol, dl-
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-, [2R-[2R*(4R*,8R*)]]-
    • FT-0624504
    • DTXSID90859221
    • ZL0RFA4E5N
    • 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol
    • LS-15217
    • AKOS030241335
    • UNII-ZL0RFA4E5N
    • 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
    • 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol #
    • Inchi: 1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3
    • InChI Key: GZIFEOYASATJEH-UHFFFAOYSA-N
    • SMILES: O1C2C(C)=CC(=CC=2CCC1(C)CCCC(C)CCCC(C)CCCC(C)C)O

Computed Properties

  • Exact Mass: 402.34998
  • Monoisotopic Mass: 402.349780706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 12
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46
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